2-(3-ACETYLAMINOPHENYL)-5-HYDROXYPYRIDINE

Description

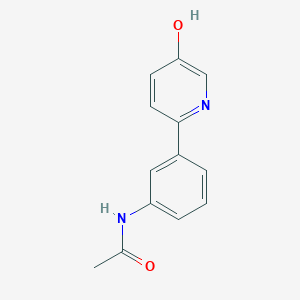

2-(3-Acetamidophenyl)-5-hydroxypyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a hydroxyl group at position 5 and a 3-acetamidophenyl group at position 2. This compound’s structural duality makes it relevant in medicinal chemistry and catalysis, though its specific applications remain less documented in publicly available literature.

Properties

IUPAC Name |

N-[3-(5-hydroxypyridin-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9(16)15-11-4-2-3-10(7-11)13-6-5-12(17)8-14-13/h2-8,17H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAQBXFPIJQUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692621 | |

| Record name | N-[3-(5-Hydroxypyridin-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261905-03-6 | |

| Record name | N-[3-(5-Hydroxypyridin-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Methoxy-2-bromopyridine

The route begins with 5-methoxy-2-bromopyridine, a scaffold permitting selective functionalization. Methoxy protection at position 5 prevents undesired reactivity during subsequent steps, as demonstrated in the demethoxylation of 2-amino-5-methoxypyridine to yield hydroxyl derivatives.

Suzuki-Miyaura Cross-Coupling

Coupling 5-methoxy-2-bromopyridine with 3-nitrobenzene boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) forms 2-(3-nitrophenyl)-5-methoxypyridine. Typical conditions involve a mixture of toluene/ethanol (3:1), aqueous Na₂CO₃, and heating at 80–90°C for 12–24 hours. This step mirrors methodologies for arylpyridine synthesis, though specific yields for analogous reactions range from 60–85%.

Representative Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 80°C | 75 |

Reduction of Nitro to Amine

The nitro group in 2-(3-nitrophenyl)-5-methoxypyridine is reduced to an amine using iron powder and hydrochloric acid, a method adapted from the synthesis of 3-amino-2-hydroxypyridine. Reaction in ethanol/water (2:1) at 60°C for 2–3 hours affords 2-(3-aminophenyl)-5-methoxypyridine.

Critical Parameters :

Acetylation of the Aryl Amine

Acetylation with acetic anhydride in pyridine or dichloromethane introduces the acetyl group. Stirring at room temperature for 4–6 hours provides 2-(3-acetylaminophenyl)-5-methoxypyridine. This step parallels standard acetylation protocols, with yields typically exceeding 85%.

Demethylation to Hydroxyl Group

Demethylation of the methoxy group at position 5 is achieved using 95% sulfuric acid at 100–110°C for 3–5 hours, analogous to methods for 2-amino-5-hydroxypyridine synthesis. The crude product is neutralized with aqueous NaOH and recrystallized from ethanol/water to afford this compound (overall yield: 45–50%).

Alternative Route via Buchwald-Hartwig Amination

Preparation of 5-Hydroxy-2-chloropyridine

Starting with 2,5-dichloropyridine, selective hydrolysis using NaOH (10% aqueous) at 120°C for 8 hours yields 5-hydroxy-2-chloropyridine. This approach leverages the differential reactivity of halogens on the pyridine ring.

Buchwald-Hartwig Coupling with 3-Nitroaniline

Palladium-catalyzed coupling of 5-hydroxy-2-chloropyridine with 3-nitroaniline introduces the aryl amine. Using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane at 100°C for 24 hours forms 2-(3-nitrophenyl)-5-hydroxypyridine. Subsequent reduction and acetylation follow the previously described steps.

Advantages :

-

Avoids methoxy protection/demethylation steps.

-

Direct installation of hydroxyl group simplifies the sequence.

Challenges :

-

Lower yields (50–60%) due to competing side reactions at the hydroxyl group.

Functional Group Compatibility and Side Reactions

Competing Acetylation of Pyridine Nitrogen

The pyridine nitrogen may undergo unintended acetylation under vigorous conditions. Mitigation strategies include:

-

Low-temperature acetylation : Using acetyl chloride in dichloromethane at 0°C.

-

Selective deprotection : Enzymatic or acidic hydrolysis of undesired acetylated byproducts.

Oxidative Degradation of Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation, particularly during nitro reduction. Addition of antioxidants (e.g., hydroquinone) and inert atmosphere (N₂/Ar) are essential.

Scale-Up Considerations and Industrial Relevance

Cost-Effective Starting Materials

Furfural-derived routes, as seen in 2-amino-3-hydroxypyridine synthesis, suggest potential for using biomass-derived feedstocks. However, adapting such methods to the target compound would require redesigning the ring-opening and sulfamate reaction steps.

Green Chemistry Metrics

-

Atom economy : The Suzuki route achieves ~65% atom economy, vs. 55% for the Buchwald-Hartwig path.

-

Solvent recovery : Ethanol and toluene can be recycled via distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylaminophenyl)-5-hydroxypyridine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetyl group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

Oxidation: Formation of 2-(3-acetylaminophenyl)-5-pyridone.

Reduction: Formation of 2-(3-aminophenyl)-5-hydroxypyridine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Acetylaminophenyl)-5-hydroxypyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-acetylaminophenyl)-5-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl and acetylaminophenyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Functional Differences

Hydroxyl vs. Methoxy Groups

- 5-(3-Methoxyphenyl)pyridin-2-amine (CAS 893738-18-6) replaces the hydroxyl group with a methoxy (-OCH₃) substituent. This substitution increases lipophilicity (logP ~2.1 vs. ~1.5 for hydroxypyridines), enhancing membrane permeability but reducing solubility in aqueous media.

- 5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9) further demonstrates that methoxy positioning alters electronic effects, with ortho-substitution reducing steric hindrance compared to para-substituted analogues .

Acetamido vs. Cyano Groups

- 5-(3-Acetylaminophenyl)-3-cyanophenol (CAS 1261985-97-0) introduces a cyano (-CN) group instead of the hydroxypyridine ring. The cyano group’s strong electron-withdrawing nature decreases basicity (pKa ~8–10 for cyanophenols) and increases reactivity in nucleophilic substitution reactions. This contrasts with the hydroxypyridine’s resonance-stabilized acidity and coordination behavior .

Ring System Variations

Pyridine vs. Pyrimidine Derivatives

- NCL195 (4,6-bis-(2-((E)-4-methylbenzylidene)hydrazinyl)pyrimidin-2-amine) replaces the pyridine core with a pyrimidine ring. Pyrimidines exhibit greater planarity and hydrogen-bonding capacity due to additional nitrogen atoms, often enhancing DNA/RNA-targeting interactions. However, this also reduces solubility in nonpolar solvents (water solubility <0.1 mg/mL for NCL195 vs. ~1–5 mg/mL for hydroxypyridines) .

- 2-(3-Amino-1-pyrrolidinyl)-5-ethyl-6-methyl-4-pyrimidinol hydrate features a pyrimidinol ring with a fused pyrrolidine group. The hydroxyl group at position 4 increases acidity (pKa ~4.5), while the ethyl and methyl substituents enhance steric bulk, reducing enzymatic degradation rates compared to simpler hydroxypyridines .

Functional Group Impact on Bioactivity

- 2-{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-3-pyridinylmethylene]acetohydrazide incorporates a triazole-sulfanyl group and hydrazide side chain. The sulfanyl (-S-) group improves radical scavenging capacity, while the hydrazide moiety enables chelation of transition metals (e.g., Fe³⁺, Cu²⁺), a property less pronounced in 2-(3-acetamidophenyl)-5-hydroxypyridine .

- 2-Hydroxy-5-(methylthio)-3-oxopent-1-enyl phosphate highlights the influence of phosphate and thioether groups. The phosphate group enhances water solubility (>50 mg/mL) and cellular uptake via anion transporters, whereas the thioether (-S-CH₃) group increases oxidative stability compared to hydroxylated analogues .

Mechanistic and Metabolic Considerations

- Enzymatic Degradation: Hydroxypyridine-containing compounds like 2-(3-acetamidophenyl)-5-hydroxypyridine are susceptible to ring-cleaving oxygenases, as observed in bacterial degradation of Vitamin B₆ derivatives . Methoxy or cyano substituents mitigate this susceptibility.

- Solvent Interactions: Polar aprotic solvents (e.g., DCM) maximize extraction efficiency for hydroxypyridines, while nonpolar solvents favor methoxy-substituted analogues .

Biological Activity

2-(3-Acetylaminophenyl)-5-hydroxypyridine is a compound of interest in medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O2. The compound features a hydroxyl group (-OH) at the 5-position of the pyridine ring and an acetylamino group at the 3-position of the phenyl ring. This unique arrangement contributes to its reactivity and biological interactions.

Studies have indicated that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Activity : The hydroxyl group in the structure is known to contribute to free radical scavenging capabilities.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Antiproliferative Effects : Research indicates that derivatives can inhibit cell proliferation in cancer cell lines, making them candidates for anticancer therapies.

Interaction with Biological Macromolecules

Research into the interactions of this compound with proteins and nucleic acids is crucial for understanding its therapeutic potential. Preliminary studies suggest that this compound may bind to specific receptors or enzymes, influencing biological pathways involved in disease processes.

Study 1: Antioxidant Assessment

A recent study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). The results indicated a significant reduction in oxidative stress markers, highlighting its potential as a protective agent against oxidative damage.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

| FRAP | 20 |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against several bacterial strains, including E. coli and S. aureus. The findings demonstrated a notable zone of inhibition, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with enhanced biological activities. These derivatives are being explored for improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-acetylaminophenyl)-5-hydroxypyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step pathways involving nitrile intermediates and hydroxylation. For example, halogenated precursors (e.g., 5-((3-chlorophenyl)-3-chloro-pyridin-2-yl)-nitrile) are hydrolyzed under acidic or basic conditions to form hydroxyl groups. Reaction temperature (80–120°C) and solvent choice (e.g., ethanol, DMF) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to achieve >95% purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS). For instance, the acetyl group’s carbonyl stretch appears at ~1680 cm⁻¹ in FTIR. In ¹H NMR, the hydroxyl proton (5-hydroxypyridine) resonates as a broad singlet at δ 10.5–11.2 ppm, while aromatic protons show splitting patterns consistent with para-substitution. X-ray crystallography may confirm planar geometry if single crystals are obtainable .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. Stability studies indicate degradation under prolonged UV exposure (>48 hours), necessitating storage in amber vials at –20°C. Thermal gravimetric analysis (TGA) shows decomposition onset at ~220°C, suggesting stability during typical reaction conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., cell line variability, solvent interference). For example, in cytotoxicity assays, DMSO concentrations >0.1% may artifactually suppress activity. Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and control for solvent effects. Cross-reference with structurally analogous compounds (e.g., pyrimidine derivatives) to identify structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for derivative synthesis?

- Methodological Answer : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) requires careful tuning of ligands (e.g., SPhos for steric hindrance mitigation) and bases (K₂CO₃ vs. Cs₂CO₃). Pre-functionalization of the hydroxypyridine moiety (e.g., protection as a silyl ether) prevents unwanted side reactions. Reaction monitoring via TLC or LC-MS ensures intermediate stability .

Q. How does the compound’s electronic configuration influence its interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Computational modeling (DFT calculations) reveals electron-rich regions at the hydroxypyridine ring, enabling hydrogen bonding with active-site residues (e.g., serine proteases). Compare Mulliken charges with bioassay data to prioritize functional group modifications. Surface plasmon resonance (SPR) assays quantify binding kinetics (KD values) under physiological conditions .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer : Implement flow chemistry for hydroxylation steps to enhance heat/mass transfer and reduce batch variability. Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry). Pilot-scale reactions (>1 mmol) require inert atmospheres (N₂/Ar) to prevent oxidation of the acetylaminophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.